molecular formula C23H24N4O3S3 B2960298 4-[cyclohexyl(methyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide CAS No. 683767-67-1

4-[cyclohexyl(methyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide

Katalognummer: B2960298
CAS-Nummer: 683767-67-1
Molekulargewicht: 500.65
InChI-Schlüssel: KHALBDWMXMZCMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[cyclohexyl(methyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0²⁶]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex benzamide derivative characterized by a polycyclic core with integrated dithia-diaza moieties and a sulfamoyl-substituted cyclohexylmethyl group. Its synthesis likely involves multi-step nucleophilic substitutions and cyclization reactions, akin to methods reported for structurally related triazole and benzamide derivatives (e.g., SNAr reactions, Friedel-Crafts acylation) .

Eigenschaften

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S3/c1-14-24-20-19(31-14)13-12-18-21(20)32-23(25-18)26-22(28)15-8-10-17(11-9-15)33(29,30)27(2)16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHALBDWMXMZCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide typically involves multiple steps, including the formation of the cyclohexyl(methyl)sulfamoyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-[cyclohexyl(methyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex organic compound that is of interest in chemistry, biology, and medicine. It has a unique structure featuring a cyclohexyl group, a sulfonamide group, and a benzamide moiety.

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide has several scientific research applications:

  • Chemistry The compound is used in the study of organic synthesis and reaction mechanisms.
  • Biology It may be investigated for its potential biological activity, including interactions with enzymes and receptors.
  • Medicine The compound could be explored for its therapeutic potential, such as its ability to inhibit specific biological pathways.
  • Industry It may have applications in the development of new materials or as a precursor for other chemical compounds.

Chemical Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide can undergo various chemical reactions:

  • Oxidation Under specific conditions, the compound can be oxidized to form different oxidation products.
  • Reduction Reduction reactions can modify the functional groups within the compound.
  • Substitution The compound can participate in substitution reactions, where one functional group is replaced by another.

Wirkmechanismus

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Similarity and Computational Metrics

The Tanimoto coefficient and Morgan fingerprints are widely used to quantify structural similarity. For example, aglaithioduline, a phytocompound, shares ~70% similarity with SAHA based on fingerprint analysis . Analogously, 4-[cyclohexyl(methyl)sulfamoyl]-N-{...}benzamide can be compared to sulfonamide- or triazole-containing compounds (e.g., compounds [7–9] in ) using these metrics. Key structural distinctions include:

  • Sulfamoyl group : Enhances solubility and target binding, similar to 4-(4-X-phenylsulfonyl)benzoic acid derivatives .
  • Dithia-diaza tricyclic core: Rare in known bioactive compounds but shares scaffold features with thiazolidinediones (e.g., antidiabetic agents) and triazole antifungals .

Table 1: Structural and Functional Comparison

Compound Structural Similarity (Tanimoto) Key Functional Groups Bioactivity Profile
Target Compound N/A* Sulfamoyl, benzamide, dithia-diaza Hypothesized HDAC inhibition
SAHA Reference Hydroxamic acid, phenyl HDAC inhibition (IC₅₀: ~10 nM)
Aglaithioduline 0.70 vs. SAHA Cyclic ketone, aromatic ether Predicted HDAC8 modulation
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazoles [7–9] High (IR/NMR-confirmed) Triazole, sulfonyl, fluorine Antifungal, anticancer
Bioactivity and Target Interactions

Compounds with sulfonamide-benzamide scaffolds often exhibit HDAC inhibitory or antimicrobial activity. For instance:

  • SAHA : Binds HDAC8 via hydroxamate-Zn²⁺ coordination .
  • Triazole derivatives [7–9] : Target fungal CYP51 or cancer-related kinases .

Hierarchical clustering () suggests the target compound may cluster with sulfonamide-based HDAC inhibitors or triazole antifungals. However, minor structural variations (e.g., dithia-diaza vs. triazole) could alter binding affinity, as seen in docking studies where small motif changes significantly impact enzyme interactions .

Pharmacokinetic and Toxicity Predictions
  • LogP : ~3.0 (moderate lipophilicity) .
  • Metabolic stability : Susceptible to glucuronidation due to benzamide groups .

Toxicity risks (e.g., hepatotoxicity) may correlate with sulfonamide motifs, a known concern in sulfa drugs .

Biologische Aktivität

The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex organic molecule that has garnered interest due to its potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Cyclohexyl Group : This hydrophobic moiety may influence the compound's interaction with biological membranes.
  • Sulfamoyl Group : Known for its role in various biological activities, including antibacterial properties.
  • Dithia-Diazatricyclo Moiety : This tricyclic structure may contribute to the compound's unique pharmacological profile.

Table 1: Structural Features

FeatureDescription
Cyclohexyl GroupHydrophobic, affects membrane interactions
Sulfamoyl GroupAssociated with antibacterial activity
Dithia-Diazatricyclo MoietyContributes to unique pharmacological properties

The biological activity of 4-[cyclohexyl(methyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects, including:

  • Antimicrobial Activity : The sulfamoyl group is known for its antibacterial properties.
  • Anticancer Potential : Preliminary studies suggest that the compound may affect cancer cell proliferation and apoptosis pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has indicated that compounds with sulfamoyl groups exhibit significant antibacterial activity against a range of pathogens. For instance, a study demonstrated that derivatives similar to this compound showed effective inhibition of bacterial growth in vitro.
  • Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.
  • Enzyme Inhibition : Investigations into the compound's ability to inhibit specific enzymes have revealed potential applications in treating diseases where these enzymes play a critical role.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionTargeted inhibition of key metabolic enzymes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.